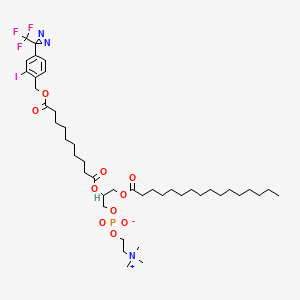

1-Palmitoyl-2-(decanedioyl mono-(2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl)ester)glycero-3-phosphocholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

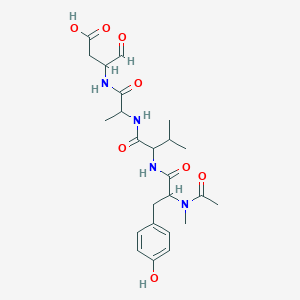

1-パルミトイル-2-(デカンジオイルモノ-(2-ヨード-4-(3-トリフルオロメチル-3H-ジアジリン-3-イル)ベンジル)エステル)グリセロ-3-ホスホコリンは、複雑なリン脂質誘導体です。この化合物は、ジアジリン部分を含む独特の構造が特徴であり、光親和性標識の分野における科学研究アプリケーションに役立ちます。

準備方法

合成経路と反応条件

1-パルミトイル-2-(デカンジオイルモノ-(2-ヨード-4-(3-トリフルオロメチル-3H-ジアジリン-3-イル)ベンジル)エステル)グリセロ-3-ホスホコリンの合成は、通常、複数の手順を伴います。

エステル化: 最初のステップでは、グリセロホスホコリンをパルミチン酸でエステル化します。

ジアジリンの導入: ジアジリン部分は、2-ヨード-4-(3-トリフルオロメチル-3H-ジアジリン-3-イル)ベンジルアルコールとの反応によって導入されます。

デカンジオイルモノエステルの形成: 最後のステップでは、デカン二酸との反応によってデカンジオイルモノエステルを形成します。

工業生産方法

この化合物の工業生産方法は、大規模な工業用途ではなく研究における専門的な用途によるため、十分に文書化されていません。 合成は一般的に上記で概説されたのと同じ手順に従いますが、収率と純度が最適化されます。

化学反応解析

反応の種類

1-パルミトイル-2-(デカンジオイルモノ-(2-ヨード-4-(3-トリフルオロメチル-3H-ジアジリン-3-イル)ベンジル)エステル)グリセロ-3-ホスホコリンは、いくつかの種類の化学反応を起こす可能性があります。

酸化: この化合物は特定の条件下で酸化され、さまざまな酸化誘導体を形成します。

還元: 還元反応は、ジアジリン部分または他の官能基を修飾するために実行できます。

置換: この化合物は、特にジアジリン部分で求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: アミンやチオールなどの求核剤は、置換反応で使用できます。

主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はさまざまな酸化されたリン脂質誘導体を生成する可能性があり、還元は修飾されたジアジリン含有化合物を生成する可能性があります。

科学研究への応用

1-パルミトイル-2-(デカンジオイルモノ-(2-ヨード-4-(3-トリフルオロメチル-3H-ジアジリン-3-イル)ベンジル)エステル)グリセロ-3-ホスホコリンは、主に科学研究、特に以下の分野で使用されています。

光親和性標識: ジアジリン部分は、この化合物を光親和性標識として使用することを可能にし、タンパク質-脂質相互作用の研究を可能にします。

膜研究: この化合物は、生物膜の特性と挙動を調査するために使用されます。

薬物送達: 脂質ベースの薬物送達システムの研究では、この化合物を用いて治療薬の封入と放出を研究することがよくあります。

化学反応の分析

Types of Reactions

1-Palmitoyl-2-(decanedioyl mono-(2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl)ester)glycero-3-phosphocholine can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the diazirine moiety or other functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazirine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized phospholipid derivatives, while reduction could lead to modified diazirine-containing compounds.

科学的研究の応用

1-Palmitoyl-2-(decanedioyl mono-(2-iodo-4-(3-trifluoromethyl-3H-diazirin-3-yl)benzyl)ester)glycero-3-phosphocholine is primarily used in scientific research, particularly in the following areas:

Photoaffinity Labeling: The diazirine moiety allows the compound to be used as a photoaffinity label, enabling the study of protein-lipid interactions.

Membrane Studies: The compound is used to investigate the properties and behavior of biological membranes.

Drug Delivery: Research into lipid-based drug delivery systems often utilizes this compound to study the encapsulation and release of therapeutic agents.

作用機序

1-パルミトイル-2-(デカンジオイルモノ-(2-ヨード-4-(3-トリフルオロメチル-3H-ジアジリン-3-イル)ベンジル)エステル)グリセロ-3-ホスホコリンの作用機序には、生物膜への組み込みが含まれます。 UV光にさらされると、ジアジリン部分は、タンパク質などの近くの生体分子に共有結合できる非常に反応性の高いカルベン中間体を形成します。 これにより、研究者は、分子レベルで脂質とタンパク質間の相互作用を特定して研究することができます。

類似化合物との比較

類似化合物

1-パルミトイル-2-(デカンジオイルモノ-(2-ヨード-4-(3-トリフルオロメチル-3H-ジアジリン-3-イル)ベンジル)エステル)グリセロ-3-ホスホエタノールアミン: 構造は似ていますが、ホスホエタノールアミンヘッドグループを持っています。

1-パルミトイル-2-(デカンジオイルモノ-(2-ヨード-4-(3-トリフルオロメチル-3H-ジアジリン-3-イル)ベンジル)エステル)グリセロ-3-ホスホセリン: 構造は似ていますが、ホスホセリンヘッドグループを持っています。

独自性

1-パルミトイル-2-(デカンジオイルモノ-(2-ヨード-4-(3-トリフルオロメチル-3H-ジアジリン-3-イル)ベンジル)エステル)グリセロ-3-ホスホコリンの独自性は、ジアジリン部分とグリセロホスホコリンバックボーンの特定の組み合わせにあります。 この組み合わせにより、光親和性標識と膜研究において汎用性の高いアプリケーションが可能になり、生化学研究における貴重なツールとなっています。

特性

IUPAC Name |

[3-hexadecanoyloxy-2-[10-[[2-iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methoxy]-10-oxodecanoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H70F3IN3O10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-22-25-40(52)57-33-37(34-59-61(54,55)58-30-29-50(2,3)4)60-41(53)26-23-20-17-16-19-21-24-39(51)56-32-35-27-28-36(31-38(35)47)42(48-49-42)43(44,45)46/h27-28,31,37H,5-26,29-30,32-34H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMUBPQMRBSKNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC(=O)OCC1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H70F3IN3O10P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1003.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide](/img/structure/B12105037.png)

![2-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105041.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea](/img/structure/B12105047.png)

![[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane](/img/structure/B12105075.png)

![17-[2-(1,3-Dihydroxy-2-methylpropyl)-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12105082.png)